molecular formula C21H21N3O B11168199 1-Azepanyl[2-(2-pyridyl)-4-quinolyl]methanone

1-Azepanyl[2-(2-pyridyl)-4-quinolyl]methanone

Cat. No.: B11168199
M. Wt: 331.4 g/mol
InChI Key: PIYSUZMMDYUTLR-UHFFFAOYSA-N
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Description

1-Azepanyl[2-(2-pyridyl)-4-quinolyl]methanone is a complex organic compound characterized by its unique structure, which includes an azepane ring, a pyridine ring, and a quinoline ring

Preparation Methods

The synthesis of 1-Azepanyl[2-(2-pyridyl)-4-quinolyl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a condensation reaction with a suitable pyridine derivative.

    Formation of the Azepane Ring: The azepane ring is typically formed through a cyclization reaction involving a suitable amine precursor.

    Final Coupling: The final step involves coupling the quinoline and pyridine derivatives with the azepane ring under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

1-Azepanyl[2-(2-pyridyl)-4-quinolyl]methanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace hydrogen atoms, forming substituted pyridine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-Azepanyl[2-(2-pyridyl)-4-quinolyl]methanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Azepanyl[2-(2-pyridyl)-4-quinolyl]methanone involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-Azepanyl[2-(2-pyridyl)-4-quinolyl]methanone can be compared with other similar compounds, such as:

    1-Azepanyl[2-(5-methyl-2-furyl)-4-quinolinyl]methanone: This compound has a similar structure but with a furan ring instead of a pyridine ring, leading to different chemical and biological properties.

    1-Azepanyl[2-(2,4-dimethylphenyl)-4-quinolyl]methanone:

The uniqueness of this compound lies in its specific combination of structural elements, which confer distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

IUPAC Name

azepan-1-yl-(2-pyridin-2-ylquinolin-4-yl)methanone

InChI

InChI=1S/C21H21N3O/c25-21(24-13-7-1-2-8-14-24)17-15-20(19-11-5-6-12-22-19)23-18-10-4-3-9-16(17)18/h3-6,9-12,15H,1-2,7-8,13-14H2

InChI Key

PIYSUZMMDYUTLR-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4

Origin of Product

United States

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